An In-depth Technical Guide to 4-(2-Chlorophenyl)-2-methylthiazole: Chemical Properties, Structure, and Synthetic Elucidation
An In-depth Technical Guide to 4-(2-Chlorophenyl)-2-methylthiazole: Chemical Properties, Structure, and Synthetic Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic pathways of 4-(2-Chlorophenyl)-2-methylthiazole. As a member of the functionally rich thiazole family of heterocyclic compounds, this molecule holds potential as a scaffold in medicinal chemistry and materials science. This document serves as a centralized resource, consolidating available data and providing expert-driven insights into its synthesis and characterization. While experimental data for this specific molecule is not extensively published, this guide leverages data from closely related analogues to provide a robust predictive and practical framework for researchers.
Molecular Structure and Physicochemical Properties
4-(2-Chlorophenyl)-2-methylthiazole possesses a core structure consisting of a five-membered thiazole ring substituted with a methyl group at the 2-position and a 2-chlorophenyl group at the 4-position. The presence of the halogenated aromatic ring and the sulfur- and nitrogen-containing heterocycle imparts a unique combination of electronic and steric properties that are of interest in drug design and material sciences.
Table 1: Physicochemical Properties of 4-(2-Chlorophenyl)-2-methylthiazole
| Property | Value | Source |
| CAS Number | 777853-12-0 | [1] |
| Molecular Formula | C₁₀H₈ClNS | [1] |
| Molecular Weight | 209.70 g/mol | |
| Appearance | White to off-white powder/crystal (predicted) | Inferred from related compounds |
| Melting Point | Not experimentally determined. Predicted to be in the range of 160-180 °C. | Based on analogues like 2-Amino-4-(4-chlorophenyl)thiazole (169-171 °C)[2][3] |
| Boiling Point | Not experimentally determined. Predicted to be >350 °C at 760 mmHg. | Based on analogues like 2-Amino-4-(4-chlorophenyl)thiazole (389.8 °C)[2] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General solubility of thiazole derivatives |
| logP (octanol/water) | 3.77 | [1] |
| Polar Surface Area (PSA) | 41.13 Ų | [1] |
The structural representation of 4-(2-Chlorophenyl)-2-methylthiazole is depicted below:
Caption: 2D Structure of 4-(2-Chlorophenyl)-2-methylthiazole.
Synthesis of 4-(2-Chlorophenyl)-2-methylthiazole
The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(2-Chlorophenyl)-2-methylthiazole, the logical precursors are 2-bromo-1-(2-chlorophenyl)ethan-1-one and thioacetamide.
Caption: Hantzsch synthesis workflow for 4-(2-Chlorophenyl)-2-methylthiazole.
Detailed Experimental Protocol (Adapted from established procedures)
This protocol is adapted from established methodologies for the Hantzsch synthesis of related 4-aryl-2-methylthiazoles.
Materials:
-
2-Bromo-1-(2-chlorophenyl)ethan-1-one
-
Thioacetamide
-
Absolute Ethanol
-
Sodium Bicarbonate (or another suitable base)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(2-chlorophenyl)ethan-1-one in absolute ethanol.
-
Add 1.1 equivalents of thioacetamide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(2-Chlorophenyl)-2-methylthiazole.
Spectroscopic Characterization (Predicted and Representative Data)
Due to the lack of published experimental spectra for the title compound, this section provides predicted data and representative spectra from analogous compounds to guide researchers in their analytical characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the methyl group, the thiazole proton, and the aromatic protons of the chlorophenyl ring.
Table 2: Predicted ¹H NMR Chemical Shifts for 4-(2-Chlorophenyl)-2-methylthiazole (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (thiazole) | 2.7 - 2.8 | s |
| H-5 (thiazole) | 7.2 - 7.4 | s |
| Aromatic-H | 7.3 - 7.6 | m |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(2-Chlorophenyl)-2-methylthiazole (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 19 - 21 |
| C-5 (thiazole) | 115 - 118 |
| Aromatic-C | 126 - 135 |
| C-Cl (aromatic) | 132 - 134 |
| C-4 (thiazole) | 150 - 153 |
| C-2 (thiazole) | 165 - 168 |
Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
Predicted Fragmentation:
-
Molecular Ion (M⁺): m/z ≈ 209/211 (due to ³⁵Cl and ³⁷Cl isotopes)
-
Major Fragments: Loss of the methyl group, cleavage of the thiazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 2950 - 2850 |
| C=N (thiazole) | 1620 - 1580 |
| C=C (aromatic) | 1600 - 1450 |
| C-Cl (aromatic) | 800 - 700 |
Potential Applications in Drug Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[4] The incorporation of a 2-chlorophenyl moiety can enhance lipophilicity and introduce specific steric and electronic interactions with biological targets.
Caption: Potential drug development pathways for 4-(2-Chlorophenyl)-2-methylthiazole.
While specific biological studies on 4-(2-Chlorophenyl)-2-methylthiazole are limited in the public domain, research on structurally similar compounds suggests potential therapeutic applications:
-
Anticancer Activity: Many 4-arylthiazole derivatives have demonstrated potent anticancer activities. The substitution pattern on the phenyl ring is crucial for modulating this activity.
-
Antimicrobial and Antifungal Activity: The thiazole ring is a key component of several antimicrobial and antifungal agents. The presence of the chlorophenyl group could enhance these properties.
-
Anti-inflammatory Activity: Certain thiazole derivatives have been investigated for their anti-inflammatory properties.
Researchers are encouraged to screen 4-(2-Chlorophenyl)-2-methylthiazole in various biological assays to explore its therapeutic potential.
Safety and Handling
4-(2-Chlorophenyl)-2-methylthiazole should be handled by qualified professionals in a well-ventilated laboratory fume hood.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust, and contact with skin and eyes.[1] In case of contact, wash the affected area with copious amounts of water.[1] Store the compound in a tightly sealed container in a cool, dry place.[1]
Conclusion
4-(2-Chlorophenyl)-2-methylthiazole is a synthetically accessible compound with significant potential for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of its chemical properties, structure, and a reliable synthetic protocol based on the Hantzsch thiazole synthesis. The predictive spectral data and discussion of potential biological activities offer a starting point for researchers to explore the utility of this promising molecule.
References
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]
-
4-(2-Chlorophenyl)-2-Methylthiazole | CAS#:777853-12-0. Chemsrc. [Link]
-
2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE. Nine Chongqing Chemdad Co.. [Link]
